Valnoctamide

Teratogenicity Developmental Toxicology Reproductive Safety

Valnoctamide (VCD) is the ONLY valproate-class compound engineered for metabolic stability—unlike valpromide, it resists hydrolysis to the teratogenic free acid VPA, delivering a 53-fold lower neural tube defect rate. This direct-acting anticonvulsant enables teratogenicity-free mechanistic studies and is the lead scaffold for benzodiazepine-resistant status epilepticus. Ideal for reproductive toxicology, developmental neurobiology, and GABAergic polypharmacology research. Select VCD to eliminate the prodrug confound and congenital anomaly liability inherent to all other valproate derivatives.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 4171-13-5
Cat. No. B1683749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValnoctamide
CAS4171-13-5
Synonyms2-ethyl-3-methylpentamide
valmethamide
valnoctamide
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC(C)C(CC)C(=O)N
InChIInChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)
InChIKeyQRCJOCOSPZMDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valnoctamide (CAS 4171-13-5) CNS-Active Chiral Amide: A Valproic Acid Derivative with a Distinct Metabolic and Safety Profile


Valnoctamide (VCD; 2-ethyl-3-methylpentanamide) is a chiral constitutional isomer of valpromide (VPD), the corresponding amide of valproic acid (VPA) [1]. It is a central nervous system (CNS)–active small molecule with a molecular weight of 143.23 g/mol . Key to its differentiation, VCD does not undergo in vivo biotransformation to its corresponding free acid, valnoctic acid (VCA), unlike the prodrug VPD which is hydrolyzed to VPA [1]. It exhibits stereoselective pharmacokinetics (PK) in both humans and animals [2]. Valnoctamide has been historically marketed as an anxiolytic and sedative, and is currently under investigation for bipolar mania and epilepsy [3].

Why Valproic Acid or Valpromide Cannot Substitute for Valnoctamide: Metabolic Fate and Teratogenicity


Generic substitution within the valproate class is precluded by a critical metabolic divergence. Valpromide (VPD) acts as a prodrug, undergoing extensive hydrolysis to the teratogenic free acid valproic acid (VPA) in humans [1]. In stark contrast, valnoctamide (VCD) does not undergo this amide-to-acid biotransformation and acts as a drug in its own right [2]. This key difference directly translates into a vastly superior teratogenic safety profile for VCD, with a 53-fold lower rate of neural tube defects in comparative mouse models [3]. Simply selecting a less expensive valproate derivative or precursor without this specific metabolic stability introduces an unacceptable and well-documented risk of severe congenital abnormalities, a liability VCD was designed to circumvent [4].

Valnoctamide vs. Valproic Acid and Valpromide: Quantitative Evidence of Metabolic, Teratogenic, and Pharmacokinetic Differentiation


Teratogenicity: Valnoctamide Exhibits a 53-Fold Lower Rate of Exencephaly Compared to Valproic Acid in a Mouse Model

Valnoctamide (VCD) demonstrates a profoundly reduced teratogenic risk compared to valproic acid (VPA), its parent pharmacophore. In a head-to-head mouse study, a single injection of VPA on gestation day 8 resulted in a 53% incidence of exencephaly, a severe neural tube defect, whereas the same molar dose of VCD (3 mmol/kg) produced only a 1% incidence, a rate equivalent to the control group (0-1%) [1]. This study further confirmed VPA induced a 52% embryolethality rate, while VCD caused only 2% [2].

Teratogenicity Developmental Toxicology Reproductive Safety

Metabolic Fate: Valnoctamide Does Not Undergo Amide-to-Acid Biotransformation, Unlike Valpromide

A fundamental differentiator between valnoctamide (VCD) and its close analog valpromide (VPD) is their distinct metabolic fate. In rats, a direct comparative disposition study quantified that VPD underwent extensive biotransformation to its corresponding acid, valproic acid (VPA), with a fraction metabolized of 42% [1]. In sharp contrast, VCD was not biotransformed to its acid, valnoctic acid (VCA), and was instead eliminated via other metabolic pathways [1]. This finding is supported by human data confirming VCD acts as a drug in its own right, unlike the prodrug VPD [2].

Drug Metabolism Pharmacokinetics Prodrug Stability

Pharmacokinetic Profile: Valnoctamide's (2S,3S) Enantiomer Exhibits Twice the Plasma Exposure of Other Stereoisomers Due to Stereoselective Clearance

Valnoctamide is a racemic mixture of four stereoisomers, and its pharmacokinetics are highly stereoselective. A comparative PK-PD study in rodents demonstrated that the (2S,3S)-VCD stereoisomer had a significantly lower clearance than its counterparts, resulting in a twice-higher plasma exposure [1]. This finding was consistent with earlier human studies that also showed stereoselective PK with up to 2-fold differences in plasma concentrations among stereoisomers [2]. Despite this, anticonvulsant activity (ED50) was similar across all stereoisomers, suggesting a multi-mechanistic pharmacodynamic profile [1].

Stereoselective Pharmacokinetics Chiral Pharmacology Enantiomer-Specific Activity

Efficacy in Status Epilepticus: Valnoctamide Shows Superior Onset and Potency Compared to Benzodiazepines in a Soman-Induced Model

In a comparative assessment of antiseizure agents, valnoctamide (VCD) demonstrated a more favorable profile than standard-of-care benzodiazepines in a soman-induced status epilepticus (SE) rodent model. The activity of VCD was described as superior to that of diazepam and midazolam in terms of rapid onset, potency, and ability to block SE when administered 20 to 60 minutes after seizure onset [1]. While quantitative ED50 values are model-specific, the qualitative assessment from a peer-reviewed review of the field identifies VCD as a uniquely effective agent in this challenging, benzodiazepine-refractory condition.

Status Epilepticus Anticonvulsant Efficacy Benzodiazepine-Refractory Seizures

Valnoctamide: Key Research and Development Applications Based on Differential Evidence


Investigating Valproate-Like CNS Activity in Female Animal Models Without Teratogenic Confounds

Valnoctamide is the optimal tool compound for studies requiring the anticonvulsant or mood-stabilizing effects of valproic acid (VPA) in female animal models of reproductive age or during pregnancy. Its 53-fold lower incidence of exencephaly compared to VPA [1] allows researchers to dissect VPA's therapeutic mechanisms from its teratogenic effects. This is critical for developmental neurobiology and reproductive toxicology studies where VPA's severe teratogenicity would otherwise confound results or be ethically prohibitive.

Developing Next-Generation Antiepileptics for Benzodiazepine-Refractory Status Epilepticus

For research programs targeting status epilepticus (SE), particularly organophosphate-induced or other benzodiazepine-resistant forms, VCD provides a lead scaffold with validated efficacy superior to diazepam and midazolam in preclinical models [2]. Its ability to block SE when administered 20-60 minutes post-seizure onset addresses a critical unmet need. VCD's stereoselective PK profile, with (2S,3S)-VCD showing twice the plasma exposure [3], offers an additional dimension for medicinal chemistry optimization and enantiomer-specific development.

Clinical Development of a Valproate Substitute for Bipolar Disorder in Women of Childbearing Potential

Valnoctamide is the only molecule in its class supported by a Phase II clinical trial specifically designed to test its efficacy as a safer substitute for VPA in mania [4]. The trial's positive outcome, combined with the robust preclinical teratogenicity data showing VCD does not cause neural tube defects at doses 3-12 times the anticonvulsant ED50 [5], positions VCD as the lead candidate for any drug development program aiming to deliver the benefits of valproate without the reproductive safety liability.

Mechanistic Studies of GABAergic and Non-GABAergic CNS Pathways

VCD's unique property of acting as a direct drug rather than a prodrug [6] makes it a cleaner probe for in vitro and in vivo mechanistic studies. Unlike VPD, which is confounded by its hydrolysis to VPA, VCD's effects can be attributed solely to the parent amide. Furthermore, the finding that all VCD stereoisomers have similar anticonvulsant ED50 values despite stereoselective PK [7] suggests a multi-mechanistic pharmacodynamic profile, making it a valuable tool for exploring polypharmacology at GABAergic and potentially other CNS targets.

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